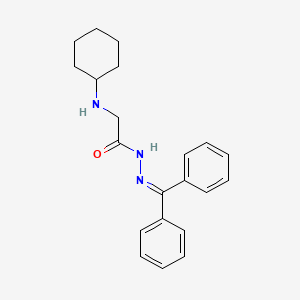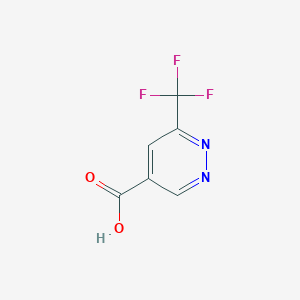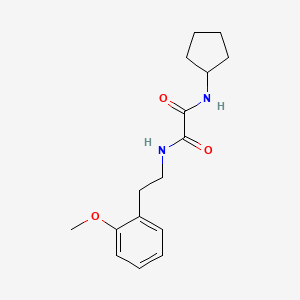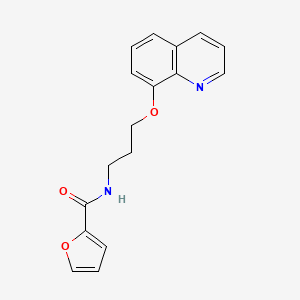
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C14H16F3N7O and its molecular weight is 355.325. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Compounds with the 1,2,4-triazole moiety have been reported to exhibit promising anticancer properties. They can be designed to target specific cancer cell lines, such as MCF-7 (breast cancer) and Hela (cervical cancer), by inducing apoptosis or inhibiting cell proliferation . The triazole ring can form hydrogen bonds with different targets, potentially improving pharmacokinetics and pharmacodynamics.
Antiviral Agents
The 1,2,4-triazole derivatives have shown potential as antiviral agents. They can be synthesized to act against viruses like hepatitis C virus (HCV) and human immunodeficiency virus (HIV), often by inhibiting viral replication or acting as chain terminators in the viral DNA/RNA synthesis .
Supramolecular Chemistry
Triazole derivatives can be used to create supramolecular self-assemblies, which are large structures formed from smaller units held together by non-covalent bonds. These structures have applications in creating new materials with unique properties, such as responsiveness to environmental stimuli .
Coordination Chemistry
The 1,2,4-triazole ring can serve as a binding motif in coordination chemistry, forming complexes with various metals. These complexes can have applications ranging from catalysis to materials science, where they might be used to develop new types of sensors or electronic devices .
Drug Design and Development
Due to their ability to interact with biological targets through hydrogen bonding, 1,2,4-triazole derivatives are valuable scaffolds in drug design. They can be modified to enhance selectivity and potency for a range of therapeutic targets, potentially leading to the development of new medications .
Chemical Synthesis
The triazole ring is a versatile component in organic synthesis. It can be incorporated into a wide range of chemical compounds, providing a platform for the synthesis of novel molecules with potential applications in medicinal chemistry and beyond .
Propriétés
IUPAC Name |
1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N7O/c15-14(16,17)7-19-13(25)10-3-5-23(6-4-10)11-1-2-12(22-21-11)24-9-18-8-20-24/h1-2,8-10H,3-7H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBMMDSBTJZZOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC(F)(F)F)C2=NN=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

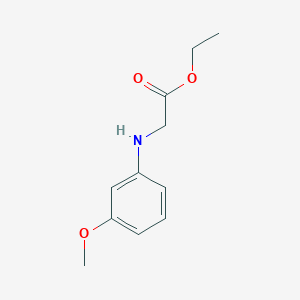

![2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2897448.png)
![N-(2-(4-(2-(naphthalen-2-yloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2897451.png)
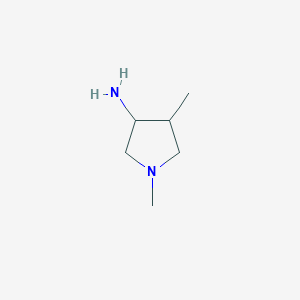


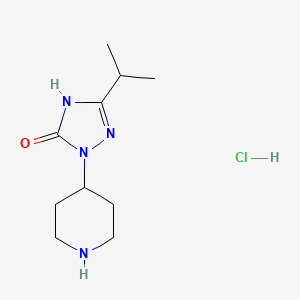
![N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2897462.png)
